CYP2A6 Inhibitory Potency: Target Compound vs. Unsubstituted Chromenone Parent Scaffold
The target compound exhibits potent CYP2A6 inhibition with an IC50 of 50 nM in human liver microsomes using coumarin 7-hydroxylation as the probe reaction after 30 minutes of preincubation [1]. The parent scaffold, 6-chloro-4-phenyl-2H-chromen-2-one (compound 1), lacks any reported CYP2A6 inhibitory activity; its characterized biological profile is limited to anti-tubercular activity with MIC90 >100 μg/mL against M. tuberculosis H37Rv in the MABA assay [2]. The 7-chloro regioisomer (compound 3) similarly lacks CYP2A6 activity data, with all reported biological characterization confined to anti-TB profiling (MIC90 = 23.9 μg/mL) [2]. This represents a complete pharmacological phenotype switch from anti-mycobacterial activity to cytochrome P450 enzyme inhibition upon introduction of the 7-(2,4-dichlorobenzyl)oxy substituent.
| Evidence Dimension | CYP2A6 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM (human liver microsomes, coumarin 7-hydroxylation) |
| Comparator Or Baseline | 6-chloro-4-phenyl-2H-chromen-2-one (compound 1): No CYP2A6 inhibition reported; 7-chloro-4-phenyl-2H-chromen-2-one (compound 3): No CYP2A6 inhibition reported |
| Quantified Difference | Qualitative phenotype switch from anti-TB activity (MIC90 23.9–>100 μg/mL) to CYP2A6 inhibition (IC50 50 nM) |
| Conditions | Target compound: Human liver microsomes, coumarin 7-hydroxylation, 30 min preincubation, plate reader detection [1]. Comparators: MABA assay against replicating M. tuberculosis H37Rv [2]. |
Why This Matters
Researchers selecting compounds for CYP2A6 inhibition studies must procure this specific derivative, as the commercially available parent chromenone scaffolds are biologically inert against this therapeutic target.
- [1] BindingDB Entry BDBM50358746 (CHEMBL596015). CYP2A6 IC50 = 50 nM. Access date: 30 Apr 2026. View Source
- [2] Hwang CH et al. J Nat Prod. 2013;76(10):1916-1922. Table 2: MIC90 values for compound 1 (>100 μg/mL) and compound 3 (23.9 μg/mL) against M. tuberculosis H37Rv. View Source
